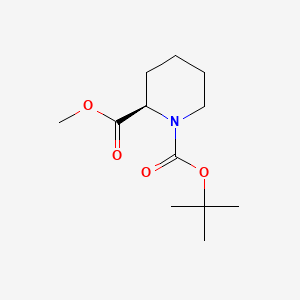

(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 164456-75-1. It has a molecular weight of 243.3 and its IUPAC name is 1-tert-butyl 2-methyl (2R)-1,2-piperidinedicarboxylate .

Synthesis Analysis

The synthesis of this compound involves the reaction of ®-Piperidine-1,2-dicarboxylic acid 1-tert-butyl ester with potassium carbonate (K2CO3) and methyl iodide (MeI) in N,N-dimethyl-formamide (DMF) at room temperature . After stirring overnight, the reaction mixture is diluted with ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated to yield the product .Molecular Structure Analysis

The molecular formula of this compound is C12H21NO4 . It has 17 heavy atoms, no aromatic heavy atoms, and a fraction of Csp3 of 0.83 . It has 5 rotatable bonds, 4 H-bond acceptors, and no H-bond donors .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a high gastrointestinal (GI) absorption and is BBB permeant . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . Its LogP values range from 1.03 to 3.03 . It has a topological polar surface area (TPSA) of 55.84 Ų .Scientific Research Applications

Synthesis of Non-Proteinogenic Amino Acids

R-METHYL 1-BOC-PIPERIDINE-2-CARBOXYLATE: is a valuable intermediate in the synthesis of non-proteinogenic amino acids, such as 4-oxopipecolic acid enantiomers. These amino acids have shown potential in antibiotic activity .

Preparation of N-Heterocyclic Alkyl Ethers

This compound is used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction. This reaction is pivotal in creating compounds with potential pharmacological properties .

Safety and Hazards

properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-piperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMJFJDVCVNWQN-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662560 |

Source

|

| Record name | 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164456-75-1 |

Source

|

| Record name | 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)

![tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598754.png)

![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)

![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)